(R)-2-(1-aminoethyl)-4-methoxyphenol
CAS No.:
Cat. No.: VC17352000
Molecular Formula: C9H13NO2
Molecular Weight: 167.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H13NO2 |
|---|---|
| Molecular Weight | 167.20 g/mol |
| IUPAC Name | 2-[(1R)-1-aminoethyl]-4-methoxyphenol |
| Standard InChI | InChI=1S/C9H13NO2/c1-6(10)8-5-7(12-2)3-4-9(8)11/h3-6,11H,10H2,1-2H3/t6-/m1/s1 |
| Standard InChI Key | IZKMMTUNVKTMBW-ZCFIWIBFSA-N |
| Isomeric SMILES | C[C@H](C1=C(C=CC(=C1)OC)O)N |
| Canonical SMILES | CC(C1=C(C=CC(=C1)OC)O)N |
Introduction
Chemical Identification and Structural Properties
Molecular and Stereochemical Features
The compound’s molecular formula is C₉H₁₃NO₂, with a molecular weight of 167.20 g/mol . Its IUPAC name, 2-[(1R)-1-aminoethyl]-4-methoxyphenol, reflects the stereochemistry at the chiral center (C1 of the aminoethyl group). The methoxy group (-OCH₃) occupies the para position relative to the phenolic hydroxyl group, while the (R)-configured aminoethyl side chain (-CH(NH₂)CH₃) is ortho to the hydroxyl .
The SMILES notation (C[C@H](C1=C(C=CC(=C1)OC)O)N) and InChIKey (IZKMMTUNVKTMBW-ZCFIWIBFSA-N) encode its stereochemistry and connectivity. The presence of both hydrophilic (amine, phenol) and hydrophobic (methoxy, methyl) groups contributes to its amphiphilic nature, with an XLogP value of 0.2 , indicating moderate lipophilicity.
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are critical for confirming its structure. For example, ¹H NMR would reveal signals for the aromatic protons (δ 6.5–7.5 ppm), methoxy group (δ ~3.8 ppm), and amine protons (δ ~1.5 ppm). High-resolution MS would show a molecular ion peak at m/z 167.20 ([M]⁺) .
Synthesis and Optimization
Synthetic Routes
A common synthesis involves the reduction of a ketone precursor (e.g., 2-(1-ketoethyl)-4-methoxyphenol) using lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF). This method achieves high yields (>90%) and enantiomeric excess (ee >98%) when chiral auxiliaries or asymmetric catalysis are employed.
Key Steps:
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Formation of the ketone precursor via Friedel-Crafts acylation of 4-methoxyphenol.
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Stereoselective reduction using LiAlH₄ to introduce the (R)-configured aminoethyl group.
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Purification via column chromatography or recrystallization.
Challenges and Solutions
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Racemization Risk: The amine group’s basicity can lead to racemization during synthesis. This is mitigated by using mild reaction conditions (low temperature, inert atmosphere).
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Byproduct Formation: Excess reducing agents may generate alcohols; careful stoichiometry and quenching minimize this.
Physicochemical Properties
Solubility and Stability
The compound is soluble in polar aprotic solvents (e.g., DMSO, THF) and moderately soluble in water (~5 mg/mL at 25°C) . It is stable under inert atmospheres but prone to oxidation in air due to the phenolic hydroxyl group, necessitating storage at -20°C under nitrogen.
Hydrogen Bonding and Lipophilicity
With 2 hydrogen bond donors (phenolic -OH, amine -NH₂) and 3 acceptors (phenolic O, methoxy O, amine N) , it exhibits strong intermolecular interactions. The LogP value (0.2) aligns with Lipinski’s rule of five, suggesting good oral bioavailability potential .
Applications in Medicinal Chemistry
Lead Compound Optimization
The compound’s chiral center and modular structure make it a candidate for structure-activity relationship (SAR) studies. For example, modifying the methoxy group to ethoxy could enhance blood-brain barrier penetration.
Prodrug Development
Esterification of the phenolic -OH group could yield prodrugs with improved pharmacokinetics. For instance, acetylated derivatives might exhibit prolonged half-lives in vivo.
Analytical Methods
Gas Chromatography (GC)
OSHA Method PV2039, validated for methoxyphenols, uses GC-FID with XAD-7 sorbent tubes for air sampling . Desorption with methanol achieves >99% recovery , a protocol adaptable to this compound.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC with C18 columns and UV detection (λ = 280 nm) resolves enantiomers, critical for assessing stereochemical purity.
Future Directions
Targeted Drug Design
Exploring dopamine receptor subtype selectivity could optimize therapeutic indices. Computational docking studies (e.g., with D2 receptor models) may guide modifications .
Green Synthesis
Developing catalytic asymmetric reductions using Earth-abundant metals (e.g., iron) could enhance sustainability.
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